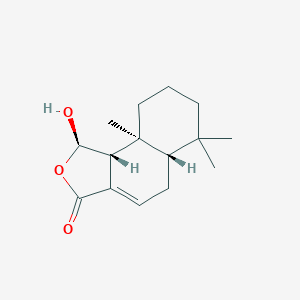
4-ethyl-N,N-Dimethylcathinone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N,N-DMC (hydrochloride) is a potential stimulatory designer drug that is of the amphetamine and cathinone chemical classes. It is structurally related to 4-methylmethcathinone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Structural Analysis
A study conducted by Kuś et al. (2016) provides a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride. This research employed nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. The findings are crucial for identifying these compounds in forensic contexts, contributing significantly to the field of forensic toxicology (Kuś et al., 2016).
Stability and Degradation Pathways
Research by Tsujikawa et al. (2012) focused on the degradation pathways of 4-methylmethcathinone (4-MMC) in alkaline solutions. The study also investigated the stability of various methcathinone analogs, including N,N-dimethylcathinone, in different pH solutions. This research provides valuable insights into the chemical stability of these compounds, which is essential for both forensic analysis and pharmacokinetic studies (Tsujikawa et al., 2012).
Metabolite Identification and Pharmacokinetics
A study by Helfer et al. (2015) elucidated the metabolites of the psychoactive substance 4-methyl-N-ethcathinone (4-MEC) in human urine and liver microsomes. The identification of metabolites using advanced techniques like GC-MS and LC-HR-MS/MS is crucial for understanding the pharmacokinetics and potential toxicity of cathinones (Helfer et al., 2015).
Forensic Drug Analysis
Cheng and Wong (2019) provided insights into forensic drug analysis, focusing on chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC). They developed methods to differentiate these compounds from their positional isomers, which is crucial for accurate identification in drug seizures (Cheng & Wong, 2019).
Metabolic Profiling
A study by Lopes et al. (2021) on the metabolic profile of synthetic cathinones, including N,N-dimethylcathinone, in liver microsomes, is significant for identifying selective biomarkers. This research aids in understanding the metabolism of these compounds and their potential impact on health (Lopes et al., 2021).
Propiedades
Nombre del producto |
4-ethyl-N,N-Dimethylcathinone (hydrochloride) |
|---|---|
Fórmula molecular |
C13H19NO · HCl |
Peso molecular |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-11-6-8-12(9-7-11)13(15)10(2)14(3)4;/h6-10H,5H2,1-4H3;1H |
Clave InChI |
XPMFCKHKLXXVQI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C(C(C)N(C)C)=O)C=C1.Cl |
Sinónimos |
4-ethyl-N,N-DMC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



